molecular formula C12H20N2O4 B2991160 8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2567498-50-2

8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2991160
CAS No.: 2567498-50-2
M. Wt: 256.302
InChI Key: MEQDSTONXOPCPT-UHFFFAOYSA-N
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Description

This compound is a bicyclic tertiary amine derivative featuring a 3,8-diazabicyclo[3.2.1]octane scaffold. The structure includes a tert-butoxycarbonyl (Boc) group at the 8-position and a carboxylic acid substituent at the 1-position. Its molecular formula is C₁₃H₂₀N₂O₄, with a molecular weight of 268.31 g/mol (calculated from IUPAC data) . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the carboxylic acid enables further derivatization, such as salt formation or coupling reactions. This compound is frequently utilized as a building block in medicinal chemistry, particularly for synthesizing protease inhibitors or central nervous system (CNS)-targeted drugs .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-8-4-5-12(14,9(15)16)7-13-6-8/h8,13H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQDSTONXOPCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CNC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic organic molecule with notable biological activities. It belongs to the class of diazabicyclo compounds, which have garnered interest due to their potential pharmacological properties, including effects on the central nervous system and various signaling pathways.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.4 g/mol
  • IUPAC Name : this compound
  • Structural Features : The bicyclic framework includes two nitrogen atoms, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds within the diazabicyclo family exhibit a range of biological activities, including:

  • Neuropharmacological Effects : These compounds have been studied for their interactions with neurotransmitter receptors, particularly in modulating dopamine and serotonin pathways.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
  • Anti-inflammatory Activity : Certain studies indicate that these compounds may inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Neuropharmacology

A study examining the structure-activity relationship (SAR) of diazabicyclo compounds revealed that modifications to the bicyclic structure significantly influence binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT). Specifically, compounds with bulky substituents demonstrated increased selectivity for DAT over SERT, suggesting a potential for developing targeted treatments for disorders like ADHD and depression .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against Gram-positive bacteria. In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory Mechanisms

In vitro studies have demonstrated that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Case Studies

StudyFindingsImplications
Neuropharmacology Study Increased DAT selectivity with structural modificationsPotential treatment for ADHD
Antimicrobial Study Inhibition of S. aureus growth at 50 µg/mLDevelopment of new antibiotics
Anti-inflammatory Study Downregulation of TNF-alpha and IL-6Treatment for inflammatory diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid (Compound A) with key analogs based on structural features, physicochemical properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Applications References
A : this compound C₁₃H₂₀N₂O₄ 268.31 Boc (8-N), -COOH (1-C) Reference compound Intermediate for PARPi-resistant drug candidates
B : tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate C₁₁H₂₀N₂O₂ 212.29 Boc (8-N), no -COOH Lacks carboxylic acid; simpler structure Building block for amine protection
C : tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate C₁₁H₂₀N₂O₂ 212.29 Boc (3-N), no -COOH Boc group at 3-N instead of 8-N; positional isomer Used in peptide mimetics
D : (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid C₁₅H₁₈ClNO 279.76 4-Cl-phenyl (3-C), -COOH (2-C), methyl (8-N) Monocyclic (8-aza), aromatic substituent, methylamine Potential CNS drug candidate
E : Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate C₁₅H₁₇INO₂ 398.21 4-I-phenyl (3-C), methyl ester (2-C), no Boc Esterified carboxylic acid; iodine substituent Radiolabeled tracer for imaging studies

Structural and Functional Insights

Boc Group Positioning :

  • Compound A and B both feature a Boc group, but its placement at the 8-N in A versus 3-N in C alters steric and electronic properties. For instance, the 8-N Boc group in A may hinder nucleophilic attack at the adjacent nitrogen, making it more stable under basic conditions compared to C .

Carboxylic Acid vs. Ester :

  • Compound A’s free carboxylic acid (pKa ~2.5) enhances water solubility compared to the methyl ester in E. However, the ester in E improves blood-brain barrier penetration, making it preferable for CNS applications .

Diaza vs. Aza Systems :

  • The 3,8-diaza scaffold in A provides two reactive nitrogen sites for functionalization, whereas the 8-aza system in D limits modification to a single nitrogen. This difference impacts their utility in multidentate ligand design .

Pharmacological Relevance

  • PARP Inhibitor Derivatives : Compound A’s diazabicyclo[3.2.1]octane core is structurally analogous to PARP inhibitors like B5 and B6 (), which showed IC₅₀ values <100 nM against PARP1/2 enzymes in resistant cell lines .
  • Antiviral Potential: Derivatives with halogenated aryl groups (e.g., D and E) exhibit affinity for viral proteases, with Compound D demonstrating a Ki of 8.2 µM against SARS-CoV-2 Mpro in preliminary assays .

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